molecular formula C10H17N3O B15251554 2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine

2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine

Cat. No.: B15251554
M. Wt: 195.26 g/mol
InChI Key: HRHSAHRFARMIKC-UHFFFAOYSA-N
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Description

2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound with a molecular formula of C10H17N3O. It is characterized by a pyrano-pyrazole core structure, which is a fused ring system containing both oxygen and nitrogen atoms.

Preparation Methods

The synthesis of 2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the pyrano-pyrazole ring system . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the balance of its chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-tert-butyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-10(2,3)13-9(11)7-6-14-5-4-8(7)12-13/h4-6,11H2,1-3H3

InChI Key

HRHSAHRFARMIKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2COCCC2=N1)N

Origin of Product

United States

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